molecular formula C22H23NO5 B214310 1-butyl-3-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one

1-butyl-3-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one

Cat. No. B214310
M. Wt: 381.4 g/mol
InChI Key: BEBWVTHUYPXXQB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-butyl-3-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields of research, including medicinal chemistry, drug discovery, and biological studies. This compound is also known as BDBDI, and its chemical structure comprises of a benzodioxin moiety and an indolone ring system.

Mechanism of Action

The mechanism of action of 1-butyl-3-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one is not fully understood. However, studies have shown that this compound inhibits the activity of histone deacetylases (HDACs), which are enzymes that play a crucial role in the regulation of gene expression. HDAC inhibitors have been shown to induce apoptosis in cancer cells and exhibit anti-inflammatory activity.
Biochemical and Physiological Effects:
1-butyl-3-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one exhibits various biochemical and physiological effects. Studies have shown that this compound induces cell cycle arrest and apoptosis in cancer cells. This compound also exhibits anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 1-butyl-3-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one in lab experiments is its potent anti-cancer and anti-inflammatory activity. This compound can be used to study the mechanism of action of HDAC inhibitors and their potential applications in the treatment of cancer and inflammatory diseases. However, one of the limitations of using this compound in lab experiments is its low solubility in aqueous solutions, which can make it difficult to work with.

Future Directions

There are several future directions for the study of 1-butyl-3-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one. One of the future directions is to study the structure-activity relationship of this compound and its analogs to identify more potent and selective HDAC inhibitors. Another future direction is to study the pharmacokinetics and pharmacodynamics of this compound in vivo to determine its potential as a therapeutic agent. Additionally, further studies are needed to investigate the potential applications of this compound in other fields of research, such as neuroscience and microbiology.

Synthesis Methods

The synthesis of 1-butyl-3-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one is a multi-step process that involves the use of various reagents and catalysts. The synthesis starts with the reaction of 2-nitrobenzaldehyde and 3,4-methylenedioxyphenylacetic acid in the presence of a Lewis acid catalyst to form 2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoacetic acid. The resulting product is then reacted with butylamine and sodium triacetoxyborohydride to form the corresponding imine intermediate. The imine intermediate is then reduced using sodium borohydride to form the final product, 1-butyl-3-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one.

Scientific Research Applications

1-butyl-3-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one has potential applications in various fields of scientific research. One of the most promising applications of this compound is in the field of medicinal chemistry. Studies have shown that this compound exhibits potent anti-cancer activity against various cancer cell lines, including lung cancer, breast cancer, and colon cancer. This compound also exhibits anti-inflammatory activity, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and multiple sclerosis.

properties

Product Name

1-butyl-3-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one

Molecular Formula

C22H23NO5

Molecular Weight

381.4 g/mol

IUPAC Name

1-butyl-3-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl]-3-hydroxyindol-2-one

InChI

InChI=1S/C22H23NO5/c1-2-3-10-23-17-7-5-4-6-16(17)22(26,21(23)25)14-18(24)15-8-9-19-20(13-15)28-12-11-27-19/h4-9,13,26H,2-3,10-12,14H2,1H3

InChI Key

BEBWVTHUYPXXQB-UHFFFAOYSA-N

SMILES

CCCCN1C2=CC=CC=C2C(C1=O)(CC(=O)C3=CC4=C(C=C3)OCCO4)O

Canonical SMILES

CCCCN1C2=CC=CC=C2C(C1=O)(CC(=O)C3=CC4=C(C=C3)OCCO4)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.